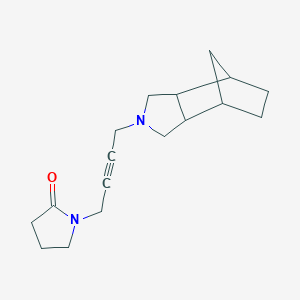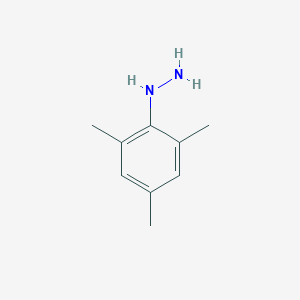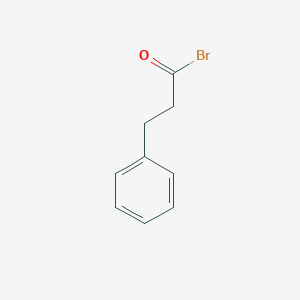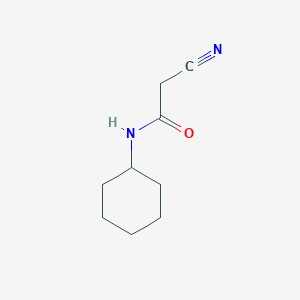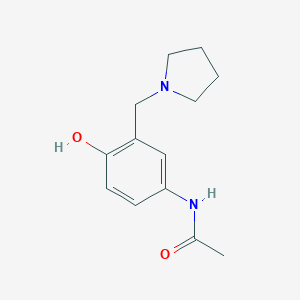
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide, commonly known as HPPH, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HPPH is a derivative of acetaminophen and has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of biomedical research.
作用機序
The mechanism of action of HPPH involves its ability to absorb light in the red region of the electromagnetic spectrum, leading to the production of singlet oxygen that can cause cellular damage. HPPH has been found to accumulate in cancer cells, making it a valuable tool in cancer treatment.
生化学的および生理学的効果
HPPH has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. These effects make HPPH a valuable tool in the study of cancer biology and the development of cancer therapies.
実験室実験の利点と制限
One advantage of using HPPH in lab experiments is its ability to selectively target cancer cells, leading to minimal damage to healthy cells. Additionally, HPPH has been found to have a low toxicity profile, making it safe for use in humans. However, one limitation of using HPPH in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of HPPH in scientific research. One potential application is in the development of combination therapies that involve the use of HPPH in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Additionally, the development of HPPH derivatives with improved solubility and efficacy is an area of active research. Finally, the use of HPPH in the study of other diseases such as Alzheimer's disease and Parkinson's disease is an area of potential future research.
In conclusion, HPPH is a valuable tool in scientific research, particularly in the field of cancer treatment. Its ability to selectively target cancer cells and exhibit various biochemical and physiological effects make it a promising candidate for the development of cancer therapies. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of biomedical research.
合成法
The synthesis of HPPH can be achieved through several methods, including the reaction of 4-acetamidophenol with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
HPPH has found various applications in scientific research, particularly in the field of cancer treatment. It has been shown to have photodynamic therapy (PDT) properties, which involve the use of light to activate a photosensitizer, leading to the production of reactive oxygen species that can cause cellular damage and ultimately cell death. HPPH has been used as a photosensitizer in PDT for the treatment of various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNGTNMOLJOLHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512260 |
Source


|
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-3-(1-pyrrolidinylmethyl) phenyl) acetamide | |
CAS RN |
13886-02-7 |
Source


|
| Record name | N-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
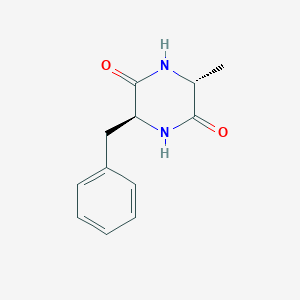
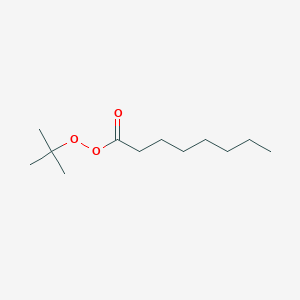


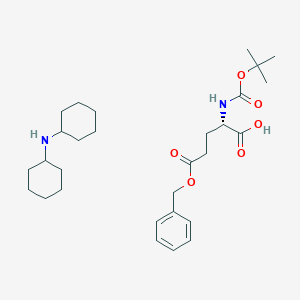
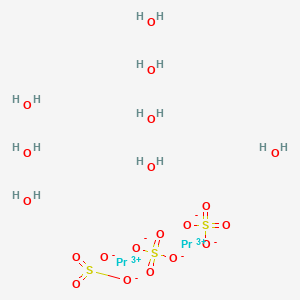
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
